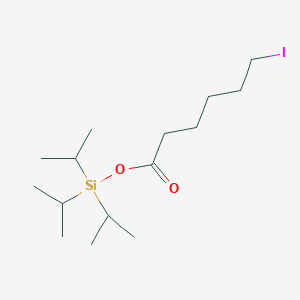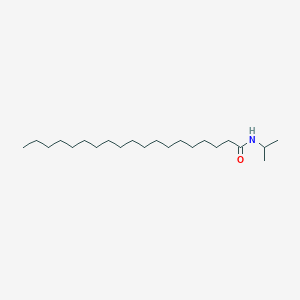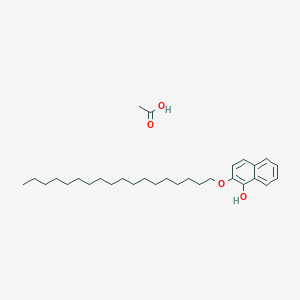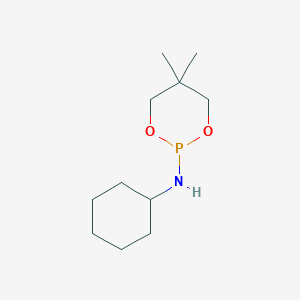
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- is a chemical compound known for its unique structure and properties It belongs to the class of dioxaphosphorinanes, which are cyclic compounds containing phosphorus, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, must be optimized for each specific reaction to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of desired products. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound shares a similar cyclic structure but lacks the amine group and cyclohexyl substituent.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound contains a chlorine atom and an oxide group, making it chemically distinct from the target compound.
Uniqueness
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- is unique due to its specific combination of functional groups and cyclic structure. This uniqueness contributes to its diverse range of applications and reactivity in various chemical and biological contexts.
Properties
CAS No. |
173462-92-5 |
|---|---|
Molecular Formula |
C11H22NO2P |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
N-cyclohexyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C11H22NO2P/c1-11(2)8-13-15(14-9-11)12-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
KZRONBCLDNTLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(OC1)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


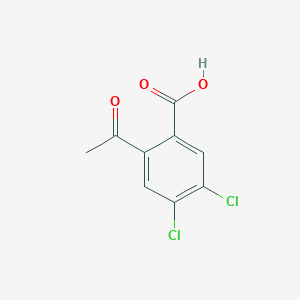

![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
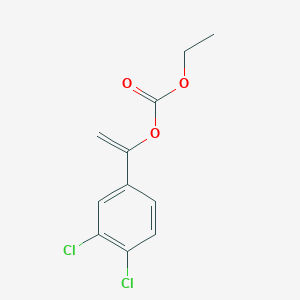

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

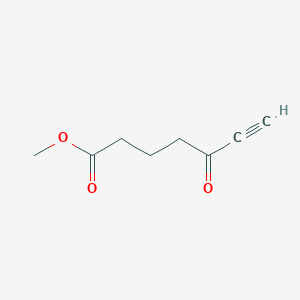
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)

